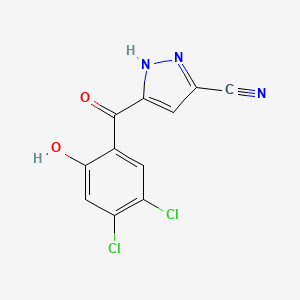
Antibacterial agent 83
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial Agent 83 is a synthetic compound known for its potent antimicrobial properties. It has been extensively studied for its ability to combat a wide range of bacterial infections, including those caused by drug-resistant strains. This compound is particularly valued for its efficacy in both clinical and industrial settings, where it helps to prevent and treat bacterial contamination.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 83 typically involves a multi-step process that includes the formation of key intermediates through various chemical reactions. Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. For instance, the preparation might include steps like nitration, reduction, and acylation, each requiring precise control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient handling of reagents and intermediates, ensuring consistent quality and output. The process often includes rigorous purification steps, such as crystallization and chromatography, to remove impurities and achieve the desired product specifications.
化学反应分析
Types of Reactions: Antibacterial Agent 83 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, which add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more hydrogenated version. Substitution reactions can result in derivatives with different functional groups, enhancing or modifying the antibacterial properties.
科学研究应用
Antibacterial Agent 83 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of various reagents on antimicrobial activity.
Biology: Researchers use it to investigate the interactions between bacterial cells and antimicrobial agents, helping to understand resistance mechanisms.
Medicine: The compound is explored for its potential in developing new antibiotics and treatments for bacterial infections, especially those resistant to conventional drugs.
Industry: It is applied in the formulation of disinfectants, preservatives, and coatings to prevent bacterial contamination in various products.
作用机制
The mechanism by which Antibacterial Agent 83 exerts its effects involves targeting specific bacterial structures and pathways. It typically disrupts the bacterial cell wall or membrane, leading to cell lysis and death. The compound may also interfere with essential enzymes and proteins, inhibiting bacterial growth and replication. Molecular targets include peptidoglycan synthesis pathways and ribosomal subunits, which are crucial for bacterial survival.
相似化合物的比较
Penicillin: A well-known antibiotic that also targets bacterial cell walls but has a different chemical structure.
Cephalosporins: Another class of antibiotics with a similar mode of action but varying in spectrum and resistance profiles.
Macrolides: These antibiotics inhibit protein synthesis by binding to ribosomal subunits, similar to some actions of Antibacterial Agent 83.
Uniqueness: this compound stands out due to its broad-spectrum activity and effectiveness against drug-resistant strains. Unlike some antibiotics that are limited to specific types of bacteria, this compound has shown efficacy across a wide range of bacterial species. Additionally, its synthetic versatility allows for the creation of various derivatives, each with tailored properties for specific applications.
属性
分子式 |
C11H5Cl2N3O2 |
|---|---|
分子量 |
282.08 g/mol |
IUPAC 名称 |
5-(4,5-dichloro-2-hydroxybenzoyl)-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C11H5Cl2N3O2/c12-7-2-6(10(17)3-8(7)13)11(18)9-1-5(4-14)15-16-9/h1-3,17H,(H,15,16) |
InChI 键 |
XTPYKTMUWMXBMC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)O)C(=O)C2=CC(=NN2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
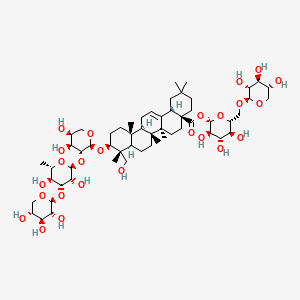
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)


![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
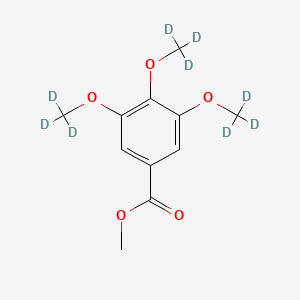
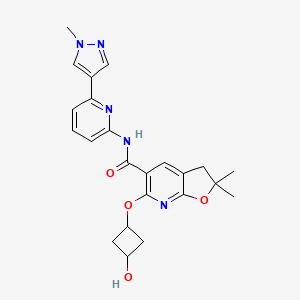
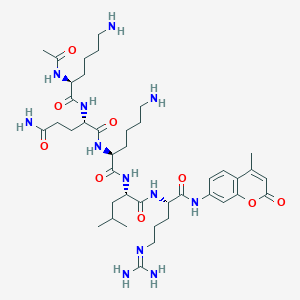




![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
